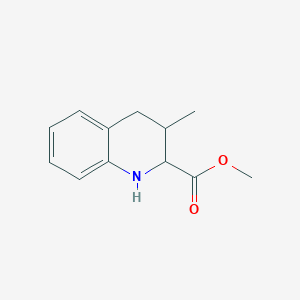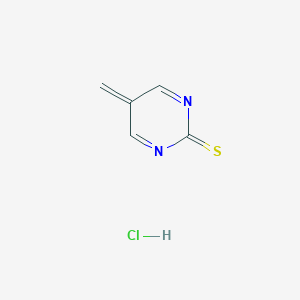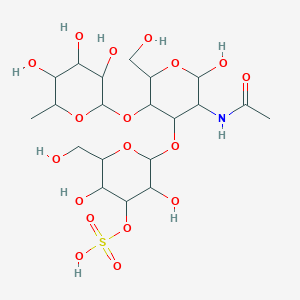![molecular formula C12H9N3O3 B12315361 4-[(3-Nitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one CAS No. 2011-53-2](/img/structure/B12315361.png)
4-[(3-Nitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-(3-Nitrophenyl)diazen-1-yl]phenol is an organic compound with the molecular formula C12H9N3O3 and a molecular weight of 243.22 g/mol . It is characterized by the presence of a diazenyl group (-N=N-) linking a nitrophenyl group and a phenol group. This compound is known for its vibrant color and is often used in dye and pigment industries.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(3-Nitrophenyl)diazen-1-yl]phenol typically involves a diazotization reaction followed by a coupling reaction. The process begins with the nitration of aniline to form 3-nitroaniline. This intermediate is then diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt. The final step involves coupling the diazonium salt with phenol under alkaline conditions to yield 4-[2-(3-Nitrophenyl)diazen-1-yl]phenol .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in batch reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity. The final product is often purified through recrystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
4-[2-(3-Nitrophenyl)diazen-1-yl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The diazenyl group can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as tin(II) chloride (SnCl2) and iron powder in acidic conditions are often used.
Substitution: Electrophilic substitution reactions typically require acidic or basic catalysts depending on the nature of the substituent.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of 4-[2-(3-Aminophenyl)diazen-1-yl]phenol.
Substitution: Various substituted phenols depending on the electrophile used.
Aplicaciones Científicas De Investigación
4-[2-(3-Nitrophenyl)diazen-1-yl]phenol has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of azo dyes and pigments.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of colored plastics, textiles, and inks.
Mecanismo De Acción
The mechanism of action of 4-[2-(3-Nitrophenyl)diazen-1-yl]phenol involves its ability to undergo azo-hydrazone tautomerism, which is crucial for its color properties. The compound can interact with various molecular targets through hydrogen bonding and π-π interactions, influencing its behavior in different environments. In biological systems, it can bind to proteins and nucleic acids, affecting their function and stability.
Comparación Con Compuestos Similares
Similar Compounds
- 4-[2-(4-Nitrophenyl)diazen-1-yl]phenol
- 4-[2-(2-Nitrophenyl)diazen-1-yl]phenol
- 4-[2-(3-Methylphenyl)diazen-1-yl]phenol
Uniqueness
4-[2-(3-Nitrophenyl)diazen-1-yl]phenol is unique due to the position of the nitro group on the phenyl ring, which significantly influences its electronic properties and reactivity. This positional isomerism results in distinct color properties and reactivity patterns compared to its analogs.
Propiedades
Número CAS |
2011-53-2 |
|---|---|
Fórmula molecular |
C12H9N3O3 |
Peso molecular |
243.22 g/mol |
Nombre IUPAC |
4-[(3-nitrophenyl)diazenyl]phenol |
InChI |
InChI=1S/C12H9N3O3/c16-12-6-4-9(5-7-12)13-14-10-2-1-3-11(8-10)15(17)18/h1-8,16H |
Clave InChI |
SLYQPPRDXYMFGP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)[N+](=O)[O-])N=NC2=CC=C(C=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl N-[carbamimidoyl(cyclopropyl)methyl]carbamate](/img/structure/B12315280.png)
![8-(3-methoxyphenethyl)-4-methyl-2-((methylamino)methyl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B12315290.png)
![2-[2-(Cyclopent-2-EN-1-YL)acetamido]propanoic acid](/img/structure/B12315292.png)
![(alphaS)-3-[2-(2,6-Dimethylphenoxy)acetyl]-N-[(1S,3S,4S)-4-[[2-(2,6-dimethylphenoxy)acetyl]amino]-3-hydroxy-5-phenyl-1-(phenylmethyl)pentyl]tetrahydro-alpha-(1-methylethyl)-2-oxo-1(2H)-pyrimidineacetamide](/img/structure/B12315295.png)

![2-[1-(Methylamino)ethyl]phenol](/img/structure/B12315311.png)

![2-[2-(Difluoromethoxy)phenyl]-2-(methylamino)acetic acid](/img/structure/B12315326.png)





![1-[(7-chloro-2H-1,3-benzodioxol-5-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B12315362.png)
